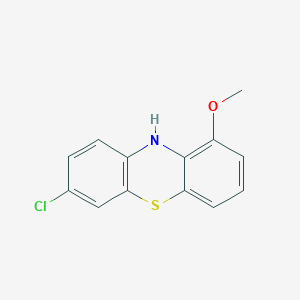

7-Chloro-1-methoxy-10H-phenothiazine

Description

Structure

3D Structure

Properties

CAS No. |

823802-33-1 |

|---|---|

Molecular Formula |

C13H10ClNOS |

Molecular Weight |

263.74 g/mol |

IUPAC Name |

7-chloro-1-methoxy-10H-phenothiazine |

InChI |

InChI=1S/C13H10ClNOS/c1-16-10-3-2-4-11-13(10)15-9-6-5-8(14)7-12(9)17-11/h2-7,15H,1H3 |

InChI Key |

RUCYHCBLRJAAAN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC=C1)SC3=C(N2)C=CC(=C3)Cl |

Origin of Product |

United States |

Advanced Characterization Techniques for 7 Chloro 1 Methoxy 10h Phenothiazine and Its Derivatives

Spectroscopic Elucidation of Molecular Structures

Spectroscopy is the cornerstone for determining the chemical structure of organic compounds. Techniques such as NMR, IR, and mass spectrometry provide complementary information that, when combined, allows for unambiguous structure assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹⁵N CP/MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

¹H and ¹³C NMR: In phenothiazine (B1677639) derivatives, the aromatic protons typically appear in the downfield region of the ¹H NMR spectrum (around 6.5-8.0 ppm), with their specific shifts and splitting patterns dictated by the substitution pattern. The proton of the N-H group usually appears as a broad singlet. The methoxy (B1213986) group (-OCH₃) protons would be expected to produce a sharp singlet further upfield. In ¹³C NMR, the aromatic carbons resonate at approximately 115-150 ppm, while the methoxy carbon appears around 55-60 ppm.

While specific spectral data for 7-Chloro-1-methoxy-10H-phenothiazine is limited, the following table presents data for other substituted phenothiazines, illustrating the typical chemical shifts observed for this class of compounds. rsc.orgrsc.org

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| A methoxy-phenothiazine derivative | DMSO-d₆ | 7.80–7.77 (m, 1H), 7.63–7.61 (m, 1H), 7.39 (s, 1H), 7.25–7.18 (m, 2H), 7.02–6.98 (m, 2H), 6.79–6.74 (m, 4H), 6.00–5.96 (m, 2H), 5.33 (s, 2H), 4.01 (s, 3H, -OCH₃) | 148.65, 141.74, 137.66, 127.92, 127.73, 127.61, 127.12, 126.74, 125.33, 122.97, 122.90, 120.56, 119.54, 115.70, 114.79, 106.31, 56.25 (-OCH₃) |

| A methyl-phenothiazine derivative | CD₃COCD₃ | 7.76 (brs, 1H, NH), 6.98-6.93 (m, 2H), 6.83-6.78 (m, 2H), 6.71 (d, 1H), 6.63 (d, 1H), 6.55 (s, 1H), 2.17 (s, 3H, -CH₃) | 143.6, 143.4, 138.3, 128.3, 127.3, 127.1, 123.8, 122.9, 118.9, 116.4, 115.6, 115.2, 21.2 (-CH₃) |

Data sourced from related phenothiazine derivatives to illustrate typical spectral features. rsc.orgrsc.org

¹⁵N CP/MAS NMR: Solid-state ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is a powerful technique for investigating the nitrogen environment in solid samples. For phenothiazine derivatives, this method can be particularly useful for determining the position of protonation on nitrogen atoms in their hydrochloride salts and for studying intermolecular interactions involving the nitrogen atom in the crystal lattice. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The phenothiazine core and its substituents have characteristic absorption bands. A review of phenothiazine derivatives indicates that the N-H stretching vibration appears in the region of 3300-3400 cm⁻¹. clockss.org Aromatic C-H stretching is observed above 3000 cm⁻¹, while the C-O-C stretching vibrations of the methoxy group are expected in the 1220-1230 cm⁻¹ and 1030-1050 cm⁻¹ regions. clockss.org

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3300 - 3400 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Methoxy (-OCH₃) | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1500 - 1600 |

| C-O-C Stretch (Asymmetric) | Aryl-alkyl ether | 1220 - 1270 |

| C-O-C Stretch (Symmetric) | Aryl-alkyl ether | 1020 - 1075 |

| C-Cl Stretch | Aryl Chloride | 1000 - 1100 |

Expected ranges are based on general spectroscopic principles and data for related phenothiazine compounds. clockss.org

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org

For this compound (C₁₃H₁₀ClNOS), the theoretical monoisotopic mass is approximately 263.020 Da. HRMS would be able to confirm this exact mass, thereby verifying the molecular formula. The presence of the chlorine atom would result in a characteristic isotopic pattern in the mass spectrum, with a peak for the ³⁷Cl isotope (M+2) that is approximately one-third the intensity of the molecular ion peak (³⁵Cl).

The following table shows examples of HRMS data for related phenothiazine derivatives, demonstrating the accuracy of the technique. rsc.org

| Compound Formula | Ion | Calculated m/z | Found m/z |

| C₂₃H₁₉N₂S⁺ | [M+H]⁺ | 355.1263 | 355.1258 |

| C₂₃H₁₉N₂OS⁺ | [M+H]⁺ | 371.1213 | 371.1209 |

Data sourced from related phenothiazine derivatives. rsc.org

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of molecules. The phenothiazine nucleus is an electron-rich system that exhibits characteristic absorption bands in the UV-visible region, typically arising from n-π* and π-π* electronic transitions. mdpi.comnih.gov The positions of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the phenothiazine rings. rsc.org Electron-donating groups like methoxy and electron-withdrawing groups like chloro can shift the absorption bands to longer (bathochromic) or shorter (hypsochromic) wavelengths. vicas.org

Many phenothiazine derivatives are also fluorescent, emitting light after being excited by UV or visible radiation. mdpi.com The fluorescence properties are also highly dependent on the molecular structure, substitution pattern, and the local environment. nih.gov The electrochemical conversion of phenothiazines to their corresponding sulfoxides can lead to strongly fluorescent products, a property utilized in certain analytical methods. nih.gov

| Property | Typical Characteristics for Phenothiazine Derivatives |

| UV-Vis Absorption | Multiple bands in the 230-320 nm range, corresponding to π-π* and n-π* transitions. mdpi.comnih.gov |

| Substituent Effects | Electron-donating or -withdrawing groups can shift λmax and alter absorption intensity. rsc.org |

| Fluorescence Emission | Emission is often observed in the 350-450 nm region for N-alkyl analogs and can be influenced by oxidation state. mdpi.com |

General photophysical properties based on studies of various phenothiazine derivatives. mdpi.comnih.govrsc.org

Solid-State Structural Analysis

While spectroscopic methods reveal the connectivity and electronic nature of a molecule, solid-state analysis provides definitive information about its three-dimensional structure and packing in the crystalline state.

X-ray Crystallography

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule. It provides accurate measurements of bond lengths, bond angles, and torsion angles. For phenothiazine derivatives, a key structural feature is the non-planar, folded conformation of the tricyclic system along the N-S axis, often described as a "butterfly" shape. acs.org The degree of this folding is quantified by the dihedral angle between the two outer benzene (B151609) rings. acs.org

Although the specific crystal structure of this compound is not described in the provided sources, crystallographic studies on other phenothiazine derivatives have confirmed this characteristic puckered structure. nih.govacs.org For the parent phenothiazine, the dihedral angle is approximately 21.5°. acs.org X-ray analysis also reveals how molecules pack in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding or π-π stacking, which influence the material's bulk properties.

Chromatographic Purity and Composition Analysis (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and analyzing the composition of pharmaceutical compounds, including this compound and its derivatives. This method offers high resolution and sensitivity, making it ideal for separating the target compound from impurities, starting materials, and byproducts that may be present in a sample. While specific, detailed research findings and comprehensive data tables for the HPLC analysis of this compound are not extensively available in publicly accessible literature, the general principles of HPLC analysis for phenothiazine derivatives provide a framework for understanding how such an analysis would be conducted.

The chromatographic behavior of phenothiazines is typically investigated using reversed-phase HPLC (RP-HPLC), which employs a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For phenothiazine derivatives, C18 columns are commonly utilized as the stationary phase.

The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation. A typical mobile phase for the analysis of phenothiazines consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer can significantly influence the retention of phenothiazine derivatives, as many of them are basic compounds. Adjusting the pH can alter the ionization state of the analytes and, consequently, their interaction with the stationary phase.

Detection is most commonly performed using a UV-Vis detector, as the phenothiazine ring system possesses a strong chromophore, leading to significant absorbance in the UV region, often around 254 nm.

Illustrative HPLC Method for Phenothiazine Derivatives

While a specific method for this compound is not documented, a general method for related compounds can be outlined. The following table represents a hypothetical set of parameters that could serve as a starting point for developing a specific HPLC method for this compound.

Table 1: Representative HPLC Parameters for Analysis of Phenothiazine Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Purity Assessment and Impurity Profiling

In the context of purity analysis, HPLC is used to identify and quantify any impurities present in a sample of this compound. The peak area of the main compound is compared to the total area of all peaks in the chromatogram to determine the purity, often expressed as a percentage.

For composition analysis, the method would be used to separate and quantify the main compound and any known related substances or degradation products. The retention times of these compounds would be determined by running reference standards under the same HPLC conditions.

Table 2: Hypothetical Retention Times for Purity Analysis

| Compound | Retention Time (min) |

| This compound | 8.5 |

| Potential Impurity A | 6.2 |

| Potential Impurity B | 10.1 |

It is important to note that the development of a robust and validated HPLC method for this compound would require systematic optimization of the chromatographic conditions to ensure adequate resolution, sensitivity, and accuracy for its intended purpose.

Computational and Theoretical Investigations of 7 Chloro 1 Methoxy 10h Phenothiazine and Phenothiazine Scaffolds

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools that simulate the interaction between a small molecule (ligand), such as a phenothiazine (B1677639) derivative, and a biological macromolecule (target), typically a protein. These in silico methods provide valuable insights into the binding mechanisms, affinities, and conformational changes that occur upon complex formation.

Molecular docking simulations are instrumental in predicting how phenothiazine derivatives orient themselves within the binding site of a target protein. These predictions help to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are essential for biological activity.

For instance, docking studies of various phenothiazine derivatives have revealed their potential to interact with a range of biological targets. The phenothiazine nucleus often anchors the molecule within hydrophobic pockets of the target protein. frontiersin.orgekb.eg Substituents on the phenothiazine ring and the side chain can then form specific interactions with amino acid residues, dictating the compound's potency and selectivity. nih.gov

In the context of anticancer research, docking studies have shown that phenothiazine derivatives can fit into the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization. ekb.eg The orientation of the phenothiazine ring and the interactions of its side chain with key residues like Val181, Asn258, and Val238 are crucial for this activity. ekb.eg Similarly, in studies related to neurodegenerative diseases, docking has been used to predict the binding of phenothiazine compounds to enzymes like acetylcholinesterase (AChE). nih.gov

The interactions predicted by molecular docking for various phenothiazine derivatives with different protein targets are summarized in the table below.

| Target Protein | Interacting Residues | Type of Interaction |

| Acetylcholinesterase (AChE) | Not specified | Not specified |

| B-cell lymphoma 2 (Bcl-2) | Not specified | Aromatic and hydrophobic |

| Tubulin | Val181, Asn258, Val238 | Hydrogen bonding, Hydrophobic |

| Bcr-Abl kinase | Leu248, Ala269, Met318, Leu370, Ile315 | Hydrophobic, Hydrogen bond |

A critical aspect of molecular docking is the prediction of binding affinity, often expressed as a binding energy value in kcal/mol. This value estimates the strength of the interaction between the ligand and its target, with more negative values indicating a stronger binding. These predictions are valuable for prioritizing compounds for further experimental testing.

For example, docking studies of novel phenothiazine-imidazole hybrids against the Epidermal Growth Factor Receptor (EGFR) have shown binding energies ranging from -5.93 to -7.23 kcal/mol. nih.gov In another study, phenothiazine derivatives designed as antimicrobial agents exhibited binding energies as high as -8.3093 kcal/mol against the target protein. nih.gov These computational predictions of high binding affinity suggest that the phenothiazine scaffold is a promising framework for designing potent inhibitors for various therapeutic targets.

The following table presents a selection of predicted binding affinities for different phenothiazine derivatives against their respective targets, as reported in various studies.

| Phenothiazine Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

| N-IPTZ(a-c) hybrids | Epidermal Growth Factor Receptor (EGFR) | -5.93 to -7.23 |

| Derivative 14b | Antimicrobial Target | -8.3093 |

| PPC | 1GYM, 6C1Q, 3UGC, 3RIX | -7.7 to -8.5 |

| BPPAA | 1GYM, 6C1Q, 3UGC, 3RIX | -7.2 to -7.7 |

The biological activity of phenothiazine derivatives is intrinsically linked to their three-dimensional conformation. The phenothiazine ring system is not planar but exists in a folded "butterfly" conformation along the N-S axis. researchgate.net The degree of this folding can be influenced by the nature and position of substituents on the ring. researchgate.net

Computational studies, often in conjunction with experimental techniques like X-ray crystallography, are used to analyze the preferred conformations of these molecules. nih.gov Understanding the conformational dynamics of phenothiazines is crucial, as specific conformations may be required for effective binding to a biological target. For example, a "kinked" conformation of a phenothiazine derivative was found to be necessary for optimal fitting into the binding pocket of Histone Deacetylase 6 (HDAC6). nih.gov Molecular dynamics simulations can further elucidate how the conformation of a phenothiazine derivative might change within the dynamic environment of a biological system, providing a more realistic picture of its behavior. frontiersin.org

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. These methods are used to analyze the electronic structure, orbital energies, and reactivity of phenothiazine derivatives, offering insights that complement the findings from molecular modeling.

DFT calculations are widely employed to investigate the electronic structure of phenothiazine-containing compounds. nih.govresearchgate.net These calculations can determine various electronic properties, such as charge distribution, dipole moments, and molecular electrostatic potential (MEP). The distribution of electron density within the molecule is particularly important, as it can influence how the molecule interacts with its biological target.

The electron-rich nature of the phenothiazine ring system, owing to the presence of sulfur and nitrogen heteroatoms, is a key feature of its electronic structure. nih.govresearchgate.net Substituents on the phenothiazine ring can significantly modulate this electronic structure. For instance, electron-withdrawing groups can alter the electron density distribution and impact the molecule's reactivity and binding characteristics. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are crucial descriptors of a molecule's chemical reactivity and electronic properties. researchgate.net

For phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine core, indicating its electron-donating nature. rsc.org The LUMO, on the other hand, can be distributed over different parts of the molecule depending on the substituents. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a smaller gap suggests that the molecule is more reactive and can be more readily involved in charge transfer interactions. mdpi.com

DFT calculations have been used to determine the HOMO and LUMO energies for various phenothiazine derivatives. researchgate.net These calculations have shown that modifications to the phenothiazine scaffold, such as the introduction of different substituents, can tune the HOMO-LUMO gap and, consequently, the electronic and optical properties of the molecule. mdpi.com This ability to modulate the frontier orbital energies is a key strategy in the design of phenothiazine-based compounds for specific applications, including in materials science and medicine. rsc.org

The table below shows representative calculated HOMO, LUMO, and energy gap values for different phenothiazine derivatives from the literature.

| Phenothiazine Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| M2 | Not specified | Not specified | 2.14 |

| M3 | Not specified | Not specified | 2.16 |

| M1 | Not specified | Not specified | 2.20 |

| M5 | Not specified | Not specified | 2.24 |

| M6 | Not specified | Not specified | 2.29 |

| M4 | Not specified | Not specified | 2.30 |

| JNU-S | -5.11 | Not specified | 3.93 |

| JNU-SO2 | -5.92 | Not specified | 4.16 |

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules like 7-Chloro-1-methoxy-10H-phenothiazine, providing insights that complement and aid in the interpretation of experimental data. Methods based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are frequently employed to calculate various spectroscopic parameters for phenothiazine scaffolds.

Theoretical calculations can predict the absorption spectra (UV-Vis) of phenothiazine derivatives. For instance, studies on N-phosphorylated phenothiazine have shown that DFT calculations can elucidate the nature of electronic transitions. Typical UV-Vis spectra of phenothiazines exhibit two main absorption bands, which are attributed to n-π* and π-π* transitions. wisdomlib.orgresearchgate.net The substitution pattern on the phenothiazine ring, such as the chloro and methoxy (B1213986) groups in this compound, is expected to influence the position and intensity of these bands. The presence of an N-phosphoryl substituent, for example, has been computationally and experimentally shown to induce a hypsochromic (blue) shift in the absorption maxima compared to the parent 10H-phenothiazine. wisdomlib.orgresearchgate.net

Furthermore, computational methods are valuable in predicting the emission properties, including fluorescence and phosphorescence spectra. TD-DFT calculations can determine the energies of the lowest singlet (S₁) and triplet (T₁) excited states, which are crucial for understanding the emission behavior. For some phenothiazine derivatives, TD-DFT calculations have successfully predicted the vertical S₁→S₀ transition, which corresponds to the observed fluorescence emission band. wisdomlib.org Similarly, the phosphorescence characteristics can be investigated, with calculations helping to explain phenomena such as the influence of substituents on intersystem crossing and spin-orbit coupling. wisdomlib.org For example, the strong charge-transfer character of the T₁ state in certain derivatives, as revealed by computational models, can explain the efficiency of phosphorescence. wisdomlib.org

Nuclear Magnetic Resonance (NMR) chemical shifts, another key spectroscopic property, can also be accurately predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method with a suitable functional, such as B3LYP. nih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra that are in good agreement with experimental data, aiding in the structural elucidation of complex molecules. nih.gov Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are also amenable to theoretical prediction. DFT calculations can assign vibrational modes, such as the characteristic C-S-C and C-N-C stretching vibrations in the phenothiazine core. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models are instrumental in drug discovery and development for phenothiazine scaffolds.

Predictive Modeling of Biological Potency

Predictive QSAR models are developed to estimate the biological potency of new or untested phenothiazine derivatives. These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. Various statistical methods, such as Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), and Artificial Neural Networks (ANN), are employed to create the predictive models. derpharmachemica.comderpharmachemica.com

For instance, QSAR models have been successfully developed to predict the anticancer activity of phenothiazine derivatives. In one study, a set of 18 phenothiazine derivatives with known cytotoxicity against multidrug-resistant (MDR) cancer cells was used to build QSAR models. derpharmachemica.com The predictive power of these models was found to be statistically significant, with the ANN model showing a high correlation coefficient (R = 0.988). derpharmachemica.comderpharmachemica.com Such models can be used to screen virtual libraries of phenothiazine derivatives and prioritize the synthesis of compounds with the highest predicted potency.

Similarly, QSAR models have been generated for the antitubercular activity of phenothiazine derivatives. wisdomlib.orgresearchgate.net These models, developed using techniques like partial least squares regression, have demonstrated good predictive ability, as indicated by high squared correlation coefficients (r²) and cross-validated squared correlation coefficients (q²). researchgate.net For example, a robust 2D-QSAR model for antitubercular activity yielded an r² of 0.9444 and a q² of 0.8454. researchgate.net Based on the insights from such models, new phenothiazine derivatives with potentially enhanced antitubercular activity have been designed. wisdomlib.org

The table below summarizes the statistical parameters of some predictive QSAR models for different biological activities of phenothiazine derivatives.

| Biological Activity | Modeling Method | Correlation Coefficient (R) | Squared Correlation Coefficient (r²) | Cross-validated r² (q²) | Reference |

|---|---|---|---|---|---|

| Anticancer (Cytotoxicity) | MLR | 0.940 | 0.885 | - | derpharmachemica.comderpharmachemica.com |

| Anticancer (Cytotoxicity) | MNLR | 0.986 | 0.973 | - | derpharmachemica.comderpharmachemica.com |

| Anticancer (Cytotoxicity) | ANN | 0.988 | 0.976 | 0.950 (CV) | derpharmachemica.comderpharmachemica.com |

| Antitubercular | PLS (Model 1) | - | 0.9444 | 0.8454 | researchgate.net |

| Antitubercular | PLS (Model 2) | - | 0.9437 | 0.8374 | researchgate.net |

Correlation of Molecular Descriptors with Observed Activities

A key aspect of QSAR studies is the identification of molecular descriptors that are significantly correlated with the biological activity of interest. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties. By understanding which descriptors are important, researchers can gain insights into the mechanism of action and design more potent compounds.

In the context of the anticancer activity of phenothiazine derivatives, several descriptors have been found to be important. A DFT-based QSAR study identified electronic descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), dipole moment, and topological descriptors as being correlated with cytotoxicity. derpharmachemica.com Another study highlighted the importance of descriptors like the logarithm of the octanol-water partition coefficient (LogP), molar refractivity (MR), molecular volume (MV), and molecular weight (MW) for anti-MDR activity. researchgate.net

For the antitubercular activity of phenothiazines, physicochemical descriptors such as the logarithm of the octanol/water partition coefficient (slogp) and estate descriptors like the SaaCHE index and ChiV2 have been shown to contribute significantly to the biological activity. researchgate.net The positive and negative contributions of these descriptors in the QSAR equation can guide the modification of the phenothiazine scaffold to enhance its antitubercular potency.

The following table presents some of the molecular descriptors that have been correlated with the biological activities of phenothiazine derivatives.

| Biological Activity | Important Molecular Descriptors | Reference |

|---|---|---|

| Anticancer (Cytotoxicity) | E_LUMO, LogP, Molar Refractivity (MR), Molecular Volume (MV), Molecular Weight (MW), Dipole Moment, Hydration Energy (HE) | researchgate.netderpharmachemica.comderpharmachemica.com |

| Antitubercular | slogp, SaaCHE index, ChiV2 | researchgate.net |

| Antipsychotic | E_LUMO, LogP, Binding Energy, Polar Surface Area (PSA), Molecular Weight, Volume | niscpr.res.in |

| Multidrug Resistance Modification | Steric fields, Electrostatic fields, Hydrophobic fields | nih.gov |

Host-Guest System Applications in Computational Chemistry

The phenothiazine scaffold is not only of interest for its biological activities but also serves as a valuable component in the study of host-guest chemistry. Computational chemistry plays a crucial role in understanding and predicting the interactions between host molecules and guest molecules, such as phenothiazine derivatives.

Modeling Noncovalent Binding Interactions

Host-guest systems are used as simplified models to study the noncovalent interactions that are fundamental to many biological processes, including drug-receptor binding. researchgate.netnih.gov Computational methods are employed to model these interactions, which are primarily driven by forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. derpharmachemica.comnih.gov

Phenothiazine has been identified as a privileged scaffold for guest molecules that bind to cyclodextrins, which act as host molecules. researchgate.netnih.gov Computational studies on these systems help in understanding the geometry and thermodynamics of the binding process. For example, NMR spectroscopy combined with computational modeling can provide insights into the orientation of the phenothiazine guest within the cyclodextrin (B1172386) cavity. nih.gov

A variety of quantum chemistry methods, including second-order Møller-Plesset perturbation (MP2), coupled-cluster (CC), and Density Functional Theory (DFT), are used to perform detailed theoretical investigations of the noncovalent intermolecular interactions in phenothiazine-containing systems. derpharmachemica.comnih.govejbps.com These studies have revealed that the conformational stability of π-π stacking phenothiazine dimers is largely governed by dispersion-type electron correlation effects. derpharmachemica.comnih.govejbps.com The understanding of these noncovalent interactions is crucial for the rational design of supramolecular structures and host-guest complexes with desired properties. derpharmachemica.comnih.gov

Mechanistic Research into the Biological Activities of 7 Chloro 1 Methoxy 10h Phenothiazine and Phenothiazine Derivatives

Interactions with Cellular Components and Macromolecules

The therapeutic and biological effects of phenothiazine (B1677639) derivatives are deeply rooted in their fundamental interactions with cellular structures, particularly membranes and macromolecules like DNA.

The insertion of phenothiazines into the bilayer can induce lipid phase separation and lead to a thinning of the plasma membrane. frontiersin.orgnih.gov This alteration not only affects membrane-dependent processes like signal transduction and ion channel activity but also compromises the cell's ability to repair damage to its plasma membrane. frontiersin.orgresearchgate.net By inhibiting annexin-mediated membrane repair processes, phenothiazines can sensitize cells, particularly cancer cells which are under high membrane stress, to injury and subsequent cell death. nih.gov Studies using fluorescent probes on synaptic membranes have shown that phenothiazine derivatives like chlorpromazine (B137089) can alter the membrane structure, creating additional binding sites and indicating significant conformational perturbations. tandfonline.com

The biological activity of phenothiazine derivatives extends to interactions with nuclear DNA, primarily through two distinct mechanisms: the induction of DNA damage and the inhibition of DNA repair pathways.

Certain phenothiazines can induce significant oxidative stress by generating reactive oxygen species (ROS) or by inhibiting the cell's native antioxidant enzymes. frontiersin.orgnih.gov This heightened oxidative environment can lead to direct DNA damage, mitochondrial dysfunction, and ultimately, cell death. frontiersin.orgnih.gov Cancer cells, which often exhibit higher intrinsic levels of oxidative stress, are particularly vulnerable to this effect. frontiersin.orgnih.gov

Furthermore, specific phenothiazine compounds have been identified as inhibitors of DNA repair. For instance, trifluoperazine (B1681574) has been shown to stimulate cell killing induced by ionizing radiation by hampering the cell's DNA repair mechanisms. frontiersin.orgnih.gov A more specific mechanism involves the inhibition of Tousled-like kinases (TLKs), which are crucial for regulating double-strand break (DSB) repair and the DNA damage response. nih.gov By inhibiting TLKs, phenothiazines can impair the recovery from DNA damage checkpoints and prevent the effective repair of DSBs, thereby potentiating the effects of DNA-damaging therapies. nih.gov

Modulation of Enzyme and Receptor Systems

Phenothiazines exert significant influence over various biological pathways through the modulation of specific enzymes and receptors, including those central to neurotransmission and epigenetic regulation.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters. Inhibitors of these enzymes are vital in treating neuropsychiatric and neurodegenerative disorders like depression and Parkinson's disease. researchgate.net Research into tricyclic compounds has identified phenothiazine derivatives as potent MAO inhibitors. researchgate.net

Specifically, a structural isomer of the subject compound, 2-chloro-7-methoxy-10H-phenothiazine, has been evaluated for its inhibitory activity against both human MAO isoforms. researchgate.net The results demonstrated that this compound is a potent inhibitor of MAO-A and a moderate inhibitor of MAO-B, suggesting a degree of specificity for the MAO-A isoform. researchgate.net This line of research highlights the potential for developing phenothiazine-based MAO inhibitors for therapeutic use. digitellinc.commorressier.com

Table 1: MAO Inhibition by 2-chloro-7-methoxy-10H-phenothiazine This table displays the half-maximal inhibitory concentration (IC50) values for a close structural isomer of the primary subject compound.

| Enzyme Target | IC50 (µM) |

| MAO-A | 0.576 |

| MAO-B | 1.34 |

Data sourced from ResearchGate. researchgate.net

Phenothiazine derivatives are known modulators of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov This activity is particularly relevant for neurodegenerative conditions like Alzheimer's disease, where cholinesterase inhibition is a key therapeutic strategy. nih.gov Studies have shown that various phenothiazines can act as potent inhibitors of these enzymes. For example, chlorpromazine and its S-oxide metabolite show significant inhibition of AChE. nuph.edu.uaresearchgate.net The development of novel phenothiazines aims to create compounds that retain high potency as cholinesterase inhibitors while exhibiting minimal interaction with other neurotransmitter receptors to reduce side effects. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by Select Phenothiazine Derivatives This table provides IC50 values for well-known phenothiazine compounds, illustrating the class's potential for cholinesterase modulation.

| Compound | IC50 (ng/mL) |

| Chlorpromazine (CPM) | 11 |

| CPM S-oxide | 1.8 |

| Promethazine (B1679618) (PMZ) | 17 |

| PMZ S-oxide | 2.5 |

Data sourced from a 2022 comparative study. nuph.edu.uaresearchgate.net

The phenothiazine scaffold has been successfully identified as a favorable "cap group" for designing potent and selective inhibitors of histone deacetylase 6 (HDAC6). nih.gov HDAC inhibitors are a promising class of drugs for cancer and neurodegenerative disorders. tmu.edu.twnih.gov Selectivity is crucial, and HDAC6 is a unique target as it is mainly located in the cytoplasm and primarily deacetylates non-histone proteins, such as α-tubulin, which is involved in cytoskeleton regulation. nih.govrsc.org

Structure-activity relationship studies have revealed that modifications to the phenothiazine framework, such as the incorporation of a nitrogen atom, can significantly enhance both the potency and selectivity for HDAC6 over other isoforms like HDAC1. nih.gov This has led to the development of phenothiazine-based inhibitors with selectivity factors of over 500-fold for HDAC6, presenting a promising avenue for targeted therapy. nih.gov

Table 3: Example of HDAC6 Inhibition by a Phenothiazine-Based Compound This table shows the inhibitory activity and selectivity of a lead phenothiazine-based benzhydroxamic acid structure (1a) for HDAC6 over HDAC1.

| Compound ID | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity Factor (HDAC1/HDAC6) |

| 1a | 22 | 5080 | 231 |

Data sourced from a 2019 study on phenothiazine-based HDAC inhibitors. nih.gov

Receptor Antagonism/Agonism

Phenothiazine derivatives are well-characterized as antagonists at a variety of neurotransmitter receptors, a property that underpins their therapeutic effects, particularly in the realm of antipsychotic medications. Their interactions are not limited to a single receptor type but span several families, including dopamine (B1211576), histamine, serotonin, and α-adrenergic receptors.

The primary antipsychotic action of many phenothiazines is attributed to their antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. frontiersin.org By blocking these receptors, they counteract the effects of excess dopamine, which is implicated in the symptoms of psychosis. frontiersin.org The affinity for dopamine receptors can vary among different phenothiazine derivatives, which influences their potency and side effect profiles. auburn.edu Some derivatives also show affinity for D1 receptors. nih.gov

| Receptor Target | Type of Interaction | Notable Phenothiazine Derivatives Studied |

| Dopamine Receptors (D2) | Antagonism | Chlorpromazine, Fluphenazine, Perphenazine |

| Histamine Receptors (H1) | Antagonism | Chlorpromazine, Thioridazine (B1682328) |

| Serotonin Receptors (5-HT) | Antagonism | Various phenothiazines |

| α-Adrenergic Receptors | Antagonism | Chlorpromazine, Thioridazine |

Calmodulin- and Protein Kinase C-Inhibitory Actions

Beyond receptor antagonism, phenothiazine derivatives have been shown to inhibit the activity of key intracellular signaling proteins, namely calmodulin (CaM) and protein kinase C (PKC). uni.lu Calmodulin is a ubiquitous calcium-binding protein that regulates a multitude of cellular processes by activating various enzymes, ion channels, and other proteins. nih.gov Phenothiazines can bind to calmodulin in a calcium-dependent manner, thereby preventing it from activating its target proteins. drexel.edu This inhibition of calmodulin-dependent pathways can contribute to the diverse pharmacological effects of phenothiazines, including their potential anti-cancer properties. nih.govnih.gov The ability of different phenothiazine derivatives to inhibit calmodulin varies depending on their specific chemical structure. drexel.edu

Protein kinase C is a family of enzymes that are critical components of signal transduction pathways, controlling various cellular functions such as proliferation, differentiation, and apoptosis. Some phenothiazine derivatives have been found to inhibit PKC activity. uni.lu The neuroleptic drug chlorpromazine, for instance, has been shown to reduce PKC protein expression in the context of ischemic stroke. mdpi.com This inhibitory action on PKC may contribute to the neuroprotective effects observed with certain phenothiazines. mdpi.com

| Intracellular Target | Action |

| Calmodulin (CaM) | Inhibition |

| Protein Kinase C (PKC) | Inhibition |

DNA-dependent Protein Kinase Inhibition

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme involved in the repair of DNA double-strand breaks, a critical mechanism for maintaining genomic integrity. Inhibition of DNA-PK can sensitize cells to DNA-damaging agents, such as chemotherapy and radiation. Research has indicated that certain phenothiazine derivatives can inhibit the activity of DNA-PK. For example, trifluoperazine has been shown to inhibit DNA-PK, suggesting a potential mechanism by which phenothiazines could enhance the efficacy of cancer therapies that rely on inducing DNA damage. researchgate.net This line of research points to a role for phenothiazine derivatives in modulating cellular responses to DNA damage.

Cellular Pathway Interference

Phenothiazine derivatives can exert profound effects on fundamental cellular processes by interfering with key signaling pathways that regulate cell fate and function. These interactions are central to their potential as anti-cancer agents.

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Numerous studies have demonstrated that various phenothiazine derivatives can induce apoptosis in cancer cells through multiple mechanisms. nih.govnih.govnih.gov One of the key ways they achieve this is by modulating the expression of proteins involved in the apoptotic cascade. For instance, treatment with certain phenothiazines has been shown to up-regulate the expression of pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins such as Bcl-2. nih.govnih.gov This shift in the balance between pro- and anti-apoptotic factors leads to the activation of caspases, the executioner enzymes of apoptosis. nih.gov

The induction of apoptosis by phenothiazines can be linked to both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govnih.gov Some derivatives have been observed to cause an increase in the levels of cleaved PARP, a hallmark of apoptosis. nih.gov Furthermore, the apoptotic effects of phenothiazines can be associated with the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential. mdpi.com

Cell Cycle Regulation and Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Phenothiazine derivatives have been shown to interfere with the cell cycle in cancer cells, leading to cell cycle arrest at different phases. nih.gov This arrest prevents cancer cells from dividing and proliferating.

Studies have reported that phenothiazines can induce cell cycle arrest at the G0/G1 phase or the G2/M phase, depending on the specific derivative and the cell type. nih.govnih.gov For example, a derivative of phenothiazine, DS00329, was found to trigger a G1 cell cycle arrest in glioblastoma cells. This was correlated with decreased levels of key cell cycle proteins such as Cyclin A, Cyclin B, Cyclin D1, and cyclin-dependent kinase 2, and an increase in the cyclin-dependent kinase inhibitor p21. nih.gov Another phenothiazine derivative was shown to induce G2/M phase arrest in ovarian cancer cells. nih.govdovepress.com

| Cell Cycle Phase | Effect of Phenothiazine Derivatives |

| G0/G1 | Arrest |

| G2/M | Arrest |

Signal Transduction Pathway Modulation

Phenothiazine derivatives can modulate several critical signal transduction pathways that are often dysregulated in cancer, thereby affecting cell growth, survival, and proliferation.

The PI3K/AKT pathway is a central signaling cascade that promotes cell survival and growth. Many phenothiazine derivatives have been shown to suppress this pathway. nih.gov For example, in colorectal cancer cells, promethazine has been found to initiate mitochondrial apoptosis through the PI3K/AKT pathway. nih.gov Similarly, in glioblastoma cells, the derivative DS00329 was shown to inhibit the PI3K/Akt cell survival pathway. nih.gov The combination of chlorpromazine and promethazine has been demonstrated to increase the expression of phosphorylated Akt (p-Akt), a key component of this pathway, in an experimental stroke model, suggesting context-dependent modulation. nih.gov

The MAPK/ERK1/2 pathway is another crucial signaling route involved in cell proliferation and survival. Phenothiazines can also modulate this pathway. nih.gov

The Akt/mTOR pathway is a downstream effector of the PI3K/AKT pathway and a key regulator of cell growth and proliferation. Inhibition of this pathway by phenothiazines can lead to decreased cell proliferation and the induction of apoptosis. frontiersin.orgnih.gov

Research has also suggested that phenothiazines may influence the activity of FOXO transcription factors , which are downstream targets of the PI3K/AKT pathway and play a role in apoptosis and cell cycle arrest.

The ability of phenothiazine derivatives to interfere with these fundamental signaling pathways underscores their potential as multi-targeted therapeutic agents.

Angiogenesis Inhibition Mechanisms (e.g., via VEGF production inhibition)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, relying on a balance of pro- and anti-angiogenic factors. nih.gov The vascular endothelial growth factor (VEGF) signaling pathway is a key validated target for anti-angiogenic therapies. nih.gov Phenothiazine derivatives have been identified as inhibitors of angiogenesis, primarily by disrupting this crucial pathway. brieflands.com

The mechanism of action involves the suppression of VEGF production and interference with VEGF-mediated signaling cascades. brieflands.com VEGF, when overexpressed by tumor cells, stimulates endothelial cell survival, proliferation, and migration, leading to neovascularization. nih.gov By inhibiting VEGF signaling, these compounds can block the supply of oxygen and nutrients to tumors, thereby suppressing their growth and invasive potential. nih.govnih.gov Research has shown that treatment with the phenothiazine derivative trifluoperazine can lead to a reduction in microvessel density (MVD) and lower levels of VEGF in vivo. brieflands.com The inhibition of the VEGF pathway can suppress the activation of endothelial nitric oxide synthase (eNOS), a key enzyme in producing nitric oxide, which is a vasodilator. nih.gov This disruption leads to vasoconstriction and can ultimately cause the regression of tumor vessels. nih.govnih.gov

Cell Proliferation Inhibition

Phenothiazines are recognized as a "privileged substructure" in medicinal chemistry due to the potent antiproliferative activities exhibited by many of their derivatives against various cancer cell lines. researchgate.netbenthamdirect.com These compounds have been shown to induce dose-dependent cell death and halt the cell cycle in cancer cells. nih.gov

The antiproliferative effects are achieved through diverse mechanisms. For instance, some phenothiazine derivatives induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and by activating intrinsic (mitochondria-dependent) and extrinsic (cell death receptor-dependent) pathways. mdpi.com They can also modulate key signaling pathways involved in cell growth and survival, such as the PI3K/mTOR and MAPK/ERK1/2 pathways. brieflands.com Furthermore, some derivatives act as inhibitors of histone deacetylase 6 (HDAC6), an enzyme involved in regulating cell proliferation. nih.gov

The cytotoxic activity of these compounds varies based on their specific chemical structure, including the substituents on the phenothiazine ring, and the type of cancer cell line being targeted. mdpi.com For example, studies on diazaphenothiazine derivatives have demonstrated a range of inhibitory concentrations (IC₅₀) against various cancer cell lines.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected Diazaphenothiazine Derivatives

| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 10-Propynyl-1,9-diazaphenothiazine (27) | Glioblastoma SNB-19 | 3.85 | mdpi.com |

| 10-Propynyl-1,9-diazaphenothiazine (27) | Melanoma C-32 | 3.37 | mdpi.com |

| 10-Diethylaminoethyl-1,9-diazaphenothiazine (28) | Glioblastoma SNB-19 | 0.34 | mdpi.com |

| 10-Diethylaminoethyl-1,9-diazaphenothiazine (28) | Breast Cancer MDA-MB-231 | 2.13 | mdpi.com |

| 10H-3,6-diazaphenothiazine (34) | Ovarian Cancer A2780 | 0.62 | mdpi.com |

| Derivative with benzyl (B1604629) substituent (32) | Colorectal Carcinoma Caco-2 | 0.26 | mdpi.com |

| Derivative with benzyl substituent (32) | Lung Cancer A549 | 0.26 | mdpi.com |

Antioxidant Mechanisms of Action

Phenothiazine and its derivatives are known to possess significant antioxidant properties, which are believed to contribute to their therapeutic effects. nih.govmdpi.com These compounds can act as potent free radical scavengers and reduce cellular oxidative stress through various mechanisms. nih.govresearchgate.net

Free Radical Scavenging Pathways (e.g., DPPH, ABTS)

The antioxidant capacity of phenothiazine derivatives is often evaluated using in vitro assays that measure their ability to scavenge stable free radicals. researchgate.net Two commonly used methods are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. researchgate.netnih.gov

In these assays, the antioxidant compound donates a hydrogen atom or an electron to the free radical (DPPH• or ABTS•+), neutralizing it and causing a measurable change in color. nih.govnih.gov The degree of color change is proportional to the scavenging activity of the compound. nih.gov Studies have demonstrated that various synthesized phenothiazine derivatives exhibit significant antioxidant activity in these assays, with some compounds showing higher potency than standard antioxidants like ascorbic acid. researchgate.net The core phenothiazine structure, being electron-rich, readily participates in oxidation-reduction reactions, contributing to its ability to scavenge free radicals. researchgate.netnih.gov

Reduction of Oxidative Stress

Beyond direct radical scavenging, phenothiazines can also mitigate oxidative stress by modulating cellular antioxidant defense systems. nih.govresearchgate.net One key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of numerous antioxidant proteins and detoxifying enzymes, which protect cells from oxidative damage. researchgate.netnews-medical.net Phenothiazines can act as non-electrophilic activators of the Nrf2 signaling pathway, enhancing the cell's intrinsic ability to combat oxidative injury. nih.govresearchgate.net This reduction in oxidative stress is considered a crucial component of the neuroprotective and other therapeutic effects observed with phenothiazine derivatives like methylene (B1212753) blue. news-medical.net Their ability to correct oxidative stress makes them promising candidates for therapies targeting diseases where oxidative damage plays a significant pathological role. mdpi.com

Mechanisms of Resistance Reversal

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govnih.gov Phenothiazines have been identified as effective MDR reversal agents, capable of sensitizing resistant cancer cells to chemotherapeutic drugs. brieflands.comresearchgate.net

P-glycoprotein (Pgp) Transport Function Inhibition

P-glycoprotein functions as an ATP-dependent efflux pump, actively transporting a wide range of anticancer drugs out of the cell, thereby preventing them from reaching their intracellular targets. nih.gov Phenothiazine derivatives can inhibit the function of P-gp, leading to increased intracellular accumulation of these drugs and restoring their cytotoxic effects. nih.goviiarjournals.orgiiarjournals.org

The primary mechanism of P-gp inhibition involves the direct interaction of phenothiazines with the transporter. nih.gov It is suggested that they may act as competitive inhibitors, binding to the same drug-binding sites as chemotherapeutic agents like vinblastine, thus blocking the efflux of the anticancer drug. researchgate.net The effectiveness of phenothiazines as P-gp inhibitors is influenced by their structural characteristics. researchgate.net Specifically, substitutions on the phenothiazine ring that enhance the molecule's hydrophobicity, such as the presence of a chloro (-Cl) or trifluoromethyl (-CF₃) group, have been shown to increase their anti-MDR activity. researchgate.netnih.gov This structural feature is relevant to 7-Chloro-1-methoxy-10H-phenothiazine. Functional assays using flow cytometry have confirmed that phenothiazine derivatives increase the retention of P-gp substrates, such as rhodamine 123, within MDR-expressing cancer cells. nih.goviiarjournals.org

Table 2: Summary of Mechanistic Findings

| Biological Activity | Mechanism | Key Molecular Targets/Pathways | Supporting Evidence |

|---|---|---|---|

| Angiogenesis Inhibition | Suppression of neovascularization | VEGF production, VEGFR signaling | Reduced microvessel density and VEGF levels in vivo with trifluoperazine treatment. brieflands.com |

| Cell Proliferation Inhibition | Induction of apoptosis, cell cycle arrest | PI3K/mTOR, MAPK/ERK1/2, HDAC6 | Demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines. mdpi.com |

| Antioxidant Activity | Neutralization of free radicals | DPPH, ABTS radicals | Significant scavenging activity shown in in vitro assays. researchgate.net |

| Reduction of Oxidative Stress | Enhancement of cellular antioxidant defenses | Nrf2 signaling pathway | Act as non-electrophilic activators of Nrf2. nih.govresearchgate.net |

| Resistance Reversal | Inhibition of drug efflux pump | P-glycoprotein (P-gp) | Increased intracellular accumulation of P-gp substrates; activity correlated with hydrophobicity. nih.govnih.gov |

Efflux Pump Modulation in Microorganisms

The emergence of multidrug resistance (MDR) in microorganisms poses a significant threat to public health. One of the primary mechanisms contributing to this resistance is the overexpression of efflux pumps, which are membrane proteins that actively extrude a wide range of antimicrobial agents from the bacterial cell, thereby reducing their intracellular concentration and efficacy. oup.com The compound this compound belongs to the phenothiazine class of compounds, which have been investigated for their potential to modulate the activity of these efflux pumps. This section will delve into the mechanistic research surrounding phenothiazine derivatives and their role as efflux pump inhibitors (EPIs) in various microorganisms.

Phenothiazine derivatives have been shown to possess broad antimicrobial activities and can potentiate the effects of conventional antibiotics, suggesting a mechanism that involves the inhibition of efflux pumps. nih.govmdpi.com Research has demonstrated that these compounds can act on different families of efflux pumps in both Gram-positive and Gram-negative bacteria, as well as in mycobacteria.

In Gram-positive bacteria, such as Staphylococcus aureus, the NorA efflux pump is a well-characterized member of the major facilitator superfamily (MFS) that confers resistance to fluoroquinolones and other biocides. storkapp.me Studies have shown that phenothiazines like chlorpromazine and thioridazine can inhibit NorA-mediated efflux. mdpi.com The mechanism of inhibition is thought to be multifactorial, involving not only a direct interaction with the pump but also a reduction in the proton motive force (PMF) that energizes many of these transporters. nih.govasm.org By disrupting the transmembrane potential, phenothiazines can decrease the energy available for the efflux of antimicrobial agents. nih.govasm.org

In Gram-negative bacteria, such as Escherichia coli and Salmonella enterica, the AcrAB-TolC efflux pump system is a major contributor to multidrug resistance. asm.orgnih.gov Research has indicated that phenothiazines, including chlorpromazine, can act as substrates and inhibitors of the AcrB transporter, the inner membrane component of this tripartite pump. asm.orgnih.gov Molecular docking and simulation studies suggest that these compounds bind to the hydrophobic trap within the distal binding pocket of AcrB, thereby interfering with the binding and transport of other substrates. asm.orgnih.gov

The inhibitory effects of phenothiazines have also been observed in mycobacteria. In species like Mycobacterium avium and Mycobacterium smegmatis, phenothiazine derivatives such as thioridazine and chlorpromazine have been shown to inhibit the efflux of ethidium (B1194527) bromide, a common substrate for efflux pumps. oup.comoup.com This inhibition can lead to an increased susceptibility of the mycobacteria to antibiotics like erythromycin. oup.com Thioridazine, in particular, has been noted for its ability to block ethidium bromide efflux in Mycobacterium avium complex. nih.govresearchgate.netasm.orgnih.gov

The following tables summarize key research findings on the modulation of microbial efflux pumps by various phenothiazine derivatives.

| Phenothiazine Derivative | Microorganism | Efflux Pump(s) | Key Findings |

| Chlorpromazine | Staphylococcus aureus | NorA and other non-NorA pumps | Inhibits efflux of ethidium bromide in a concentration-dependent manner. nih.gov |

| Chlorpromazine | Escherichia coli, Salmonella enterica | AcrAB-TolC | Acts as a substrate and competitive inhibitor of the AcrB transporter. asm.orgnih.gov |

| Chlorpromazine | Mycobacterium avium, Mycobacterium smegmatis | Unspecified efflux pumps | Inhibits ethidium bromide efflux and increases susceptibility to erythromycin. oup.com |

| Thioridazine | Staphylococcus aureus | NorA and other non-NorA pumps | Inhibits NorA-mediated ethidium bromide efflux. mdpi.com |

| Thioridazine | Mycobacterium avium Complex | Unspecified efflux pumps | Blocks ethidium bromide efflux. nih.govresearchgate.netasm.orgnih.gov |

| Thioridazine | Mycobacterium avium, Mycobacterium smegmatis | Unspecified efflux pumps | Inhibits ethidium bromide efflux in a concentration-dependent manner. oup.com |

| Prochlorperazine | Staphylococcus aureus | NorA and other non-NorA pumps | Reduces the proton motive force (PMF) by decreasing the transmembrane potential. nih.govasm.org |

| Promethazine | Pseudomonas aeruginosa | Unspecified efflux pumps | Acts as an efflux pump inhibitor and has been shown to increase membrane potential. biorxiv.org |

Structure Activity Relationships Sar and Rational Design of 7 Chloro 1 Methoxy 10h Phenothiazine Analogues

: Impact of Substitutions on Pharmacological Efficacy and Selectivity

The therapeutic potential and pharmacological profile of phenothiazine (B1677639) derivatives are intricately linked to their molecular structure. Modifications to the tricyclic core, the N-10 side chain, and the nature of substituents at various positions can dramatically alter efficacy, receptor selectivity, and metabolic stability. For analogues of 7-Chloro-1-methoxy-10H-phenothiazine, understanding these structure-activity relationships (SAR) is crucial for the rational design of new therapeutic agents with improved properties.

Role of Halogen Substitution (e.g., Chlorine at C-7, C-2)

Halogen substitution on the phenothiazine nucleus is a critical determinant of pharmacological activity. The position and nature of the halogen influence the electronic environment of the ring system, which in turn affects receptor binding affinity.

The C-2 position is the most extensively studied and is considered the optimal site for substitution to enhance antipsychotic activity. slideshare.netslideshare.net Introducing an electron-withdrawing group, such as chlorine (-Cl) or a trifluoromethyl (-CF3) group, at C-2 significantly increases neuroleptic potency. if-pan.krakow.plnih.gov This is attributed to favorable van der Waals interactions between the C-2 substituent and the terminal amine of the N-10 side chain, which promotes a conformation that mimics dopamine (B1211576), thereby enhancing dopamine receptor antagonism. nih.govnih.gov The order of antipsychotic activity based on the C-2 substituent is generally: -SO2NR2 > -CF3 > -CO-CH3 > -Cl. if-pan.krakow.pl For anti-multidrug resistance (MDR) activity, the potency increases in the order of -H < -Cl < -CF3, which correlates with increasing hydrophobicity. if-pan.krakow.plnih.gov

Table 1: Impact of C-2 Halogen Substitution on Pharmacological Activity

| C-2 Substituent | Relative Antipsychotic Potency | Influence on Anti-MDR Activity | Key References |

|---|---|---|---|

| -H | Low | Baseline | if-pan.krakow.pl |

| -Cl | Moderate | Increased | if-pan.krakow.plnih.gov |

| -CF3 | High | Significantly Increased | if-pan.krakow.plnih.govnih.gov |

Influence of Methoxy (B1213986) Substitution (e.g., Methoxy at C-1 or C-7)

The introduction of a methoxy (-OCH3) group, an electron-donating group, can also modulate the pharmacological profile of phenothiazine analogues. nih.gov While electron-withdrawing groups at C-2 are key for antipsychotic activity, substitutions at other positions like C-1 or C-7 can fine-tune the electronic properties and potential for other therapeutic applications.

Effects of N-10 Substituents and Side Chains (e.g., aliphatic, heterocyclic, aminoalkyl, piperazine (B1678402), piperidine (B6355638), carbonyl amides, carbamates)

The substituent at the N-10 position of the phenothiazine ring is arguably one of the most critical structural features for determining the pharmacological action. if-pan.krakow.plconicet.gov.ar The nature, length, and terminal group of this side chain dictate receptor affinity and selectivity.

Aminoalkyl Side Chains: A three-carbon alkyl chain separating the N-10 of the phenothiazine core and the terminal amino nitrogen is crucial for potent neuroleptic activity. slideshare.netslideshare.net Shortening or lengthening this chain generally leads to a decrease in activity. auburn.edu The terminal amino group must be tertiary for optimal activity. slideshare.netslideshare.net

Nature of the Terminal Amine: The type of the terminal amino group significantly influences potency and receptor binding profiles. The general order of neuroleptic potency is: piperazine > piperidine > aliphatic chains. if-pan.krakow.plauburn.edu

Piperazine derivatives exhibit the highest affinity for dopamine receptors and are the most potent antipsychotics, though they may have a higher incidence of extrapyramidal side effects. if-pan.krakow.plnih.govauburn.edu The presence of a hydroxyethyl (B10761427) group on the piperazine ring can further enhance potency. nih.govnih.gov

Piperidine derivatives show intermediate dopamine receptor blocking activity. auburn.edu

Aliphatic derivatives (e.g., with a dimethylamino group) generally have the lowest potency among the neuroleptics. auburn.edudrugbank.com

Carbonyl Amides and Carbamates: Modifications of the N-10 position are not limited to aminoalkyl chains. N-10-carbonyl-substituted phenothiazines have been investigated as potent inhibitors of lipid peroxidation, acting as powerful antioxidants that can protect brain tissue against oxidative stress. nih.gov This highlights how altering the N-10 substituent can shift the primary pharmacological activity away from dopamine antagonism towards other therapeutic targets.

Table 2: Influence of N-10 Side Chain on Neuroleptic Activity

| Side Chain Type | Terminal Amine | Relative Dopamine Receptor Affinity | Key References |

|---|---|---|---|

| Aliphatic | Dimethylamino | Low | auburn.edu |

| Piperidine | Piperidinyl | Intermediate | auburn.edu |

| Piperazine | Piperazinyl | High | if-pan.krakow.plauburn.edu |

| Piperazine | Hydroxyethylpiperazinyl | Very High | nih.govnih.gov |

Importance of Aromatic, Aliphatic, and Heterocyclic Substituents

For instance, the anti-proliferative and anti-MDR activities of phenothiazines are enhanced by substitutions on the ring that increase hydrophobicity. nih.gov The introduction of aromatic or heterocyclic systems can influence these properties. The development of benzo[a]phenothiazines and azaphenothiazines has yielded derivatives with marked anticancer effects. if-pan.krakow.pl Similarly, replacing the piperazine ring with other aliphatic or aromatic systems can alter the activity profile. nih.gov

Impact of Oxidation State of the Phenothiazine Core (e.g., 5-oxide, 5,5-dioxide)

The sulfur atom at position 5 of the phenothiazine core is susceptible to oxidation, forming the corresponding S-oxide (sulfoxide) and S,S-dioxide (sulfone) metabolites or derivatives. nih.gov This change in oxidation state significantly alters the geometry and electronic properties of the tricyclic system, leading to different biological activities.

Phenothiazine S-oxides are known metabolites of many phenothiazine drugs, such as chlorpromazine-S-oxide. nih.gov In some cases, these oxidized metabolites retain biological activity. For example, S-oxides of certain phenothiazines have been found to be selective and potent inhibitors of acetylcholinesterase (AChE). researchgate.net The oxidation to sulfoxide (B87167) or sulfone can hinder intermolecular π-π stacking, which is a beneficial property for applications in materials science, such as in organic light-emitting diodes (OLEDs). rsc.orgmdpi.com These oxidized derivatives often exhibit distinct photophysical properties, including room temperature phosphorescence. rsc.org

Role of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the phenothiazine ring is a cornerstone of its SAR. As previously discussed, a potent electron-withdrawing group (EWG) at the C-2 position is a key requirement for high antipsychotic activity. slideshare.netslideshare.net EWGs are thought to lower the energy level of the lone-pair electrons on the sulfur atom, which influences the molecular orbitals and enhances the allowed π-π* transition, a feature that has been computationally explored. nih.gov

Conversely, the presence of electron-donating groups (EDGs), such as the methoxy group in this compound, also plays a modulatory role. nih.gov In studies of antioxidant activity, the presence of EDGs on the phenothiazine ring has been shown to enhance radical scavenging capabilities. researchgate.net Therefore, the interplay between EWGs and EDGs at different positions on the phenothiazine core allows for the rational design of molecules with specific, targeted activities, whether for dopamine receptor antagonism, antioxidant effects, or other therapeutic applications.

Molecular Hybridization Strategies for Enhanced or Modified Activities

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. This approach can lead to compounds with enhanced affinity for a particular target, a broader spectrum of activity, or a novel mechanism of action. The phenothiazine scaffold has been a popular candidate for such hybridization due to its diverse biological activities, including antipsychotic, antihistaminic, and anticancer effects. rsc.org

The fusion of the phenothiazine nucleus with other bioactive moieties like chalcones, dithiocarbamates, and triazolopyridines has yielded promising hybrid molecules with a range of pharmacological activities.

Phenothiazine-Chalcone Hybrids: Chalcones, characterized by an open-chain flavonoid structure, are known for their diverse biological properties, including anticancer and anti-inflammatory effects. The hybridization of phenothiazine with chalcone (B49325) moieties has been explored to develop novel anticancer agents. For instance, a series of chalcone-phenothiazine hybrids demonstrated significant in vitro cytotoxicity against human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. rsc.org The introduction of different substituents on the chalcone phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties, which can influence its biological activity.

Phenothiazine-Dithiocarbamate Hybrids: Dithiocarbamates are a class of organosulfur compounds with a wide range of applications, including as pesticides and in medicine. The combination of the phenothiazine scaffold with dithiocarbamate (B8719985) moieties has been investigated for the development of novel anticancer agents. rsc.org Research has shown that N-alkylated phenothiazine-dithiocarbamate derivatives can exhibit significant antiproliferative effects against various cancer cell lines. rsc.org The nature of the alkyl substituent on the piperazine ring of the dithiocarbamate moiety has been found to play a crucial role in determining the cytotoxic potency. rsc.org

Phenothiazine-Triazolopyridine Hybrids: Triazolopyridines are heterocyclic compounds that have garnered interest for their potential therapeutic applications, including in the treatment of cancer. The molecular hybridization of phenothiazine with the triazolopyridine scaffold has been explored as a strategy to develop new anticancer agents. nih.gov These hybrids have shown promising antiproliferative activity against various cancer cell lines, suggesting that the combination of these two pharmacophores can lead to synergistic or additive effects. nih.gov

Table 1: Examples of Phenothiazine Hybrids and Their Biological Activities

| Bioactive Scaffold | Example Hybrid Structure | Reported Biological Activity |

|---|---|---|

| Chalcone | Phenothiazine-chalcone conjugate | Anticancer (e.g., against HepG2 and MCF-7 cell lines) rsc.org |

| Dithiocarbamate | N-alkylated phenothiazine-dithiocarbamate | Anticancer (antiproliferative effects) rsc.org |

| Triazolopyridine | Phenothiazine-triazolopyridine conjugate | Anticancer (antiproliferative activity) nih.gov |

Pharmacophore Elucidation and Structural Optimization Approaches

Pharmacophore modeling is a crucial tool in rational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule's biological activity. By understanding the pharmacophore of a lead compound like this compound, medicinal chemists can design and synthesize new analogues with improved affinity and selectivity for the target receptor.

Aromatic Rings: The two phenyl rings of the phenothiazine core are essential for hydrophobic interactions with the receptor.

Electron-Withdrawing Group: A substituent at the C2 position (in this case, C7 for this compound, which corresponds to the C2 position in the standard phenothiazine numbering system) is often crucial for activity. The chloro group at the C7 position in the target molecule likely serves this purpose, influencing the electronic distribution of the tricyclic system.

Side Chain: The nature and conformation of the side chain at the N10 position are critical determinants of activity and receptor selectivity.

For this compound, the 1-methoxy group introduces an electron-donating group, which could modulate the electronic properties of the phenothiazine ring system and potentially influence its interaction with biological targets. Structural optimization would involve systematically modifying these key features. For example, altering the nature and position of the substituents on the aromatic rings or modifying the length and basicity of the side chain at the N10 position could lead to analogues with enhanced or altered biological profiles. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to guide these optimization efforts.

Design of Multi-Targeting Phenothiazine Derivatives

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. The "one-target, one-drug" paradigm is often insufficient to address such multifactorial conditions. Consequently, the design of multi-targeting drugs, which can simultaneously modulate multiple targets, has emerged as a promising therapeutic strategy. Phenothiazines, with their inherent ability to interact with a variety of receptors, are excellent scaffolds for the development of multi-target ligands.

The rational design of multi-targeting phenothiazine derivatives involves incorporating pharmacophoric features that can interact with different biological targets. For example, in the context of Alzheimer's disease, a multi-target approach might aim to inhibit both cholinesterases and the aggregation of amyloid-beta peptides. A study on tricyclic phenothiazine derivatives identified a compound, 2-chloro-10H-phenothiazin-10-yl-(4-methoxyphenyl)methanone, as a dual, non-selective cholinesterase inhibitor. This demonstrates the potential of the phenothiazine scaffold to be adapted for multi-target activity.

Research on Specific Applications in Chemical Biology and Materials Science Mechanistic Focus

Applications in Optoelectronics and Advanced Materials

Phenothiazine (B1677639) derivatives have emerged as promising candidates for various optoelectronic applications due to their excellent photoluminescence, electroluminescence, and electrochemical properties. elsevierpure.com The non-planar, butterfly-like structure of the phenothiazine core helps to suppress intermolecular aggregation, which is often a cause of luminescence quenching in the solid state. rsc.org

Phenothiazine-based materials are well-suited for use in Organic Light-Emitting Diodes (OLEDs) due to their tailored optoelectronic properties, such as a low bandgap and reversible redox behavior. researchgate.net These derivatives can function as hole-transporting materials, host materials, or emitters in OLED devices. elsevierpure.com The electroluminescence and electrochemical properties of the parent phenothiazine moiety can be significantly modified through derivatization, allowing for the fine-tuning of emission colors and device efficiencies. elsevierpure.com

The performance of phenothiazine derivatives in OLEDs is closely linked to their molecular structure. For example, the introduction of different substituent groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport within the OLED stack.

Table 1: Performance of selected Phenothiazine-based OLEDs

| Phenothiazine Derivative | Role in OLED | Emission Color | External Quantum Efficiency (EQE) (%) |

| PTZ-TPE | Emitter | Yellow | 5.2 |

| PTZ-DPP | Emitter | Red | 3.8 |

| CzP-PTZ | Host | Blue | 10.5 |

This table presents a selection of data for illustrative purposes and is based on reported research on various phenothiazine derivatives.

In the field of photovoltaics, phenothiazine derivatives have shown significant promise, particularly as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). acs.org They offer a cost-effective and stable alternative to the commonly used spiro-OMeTAD. acs.org The introduction of methoxy (B1213986) groups on the phenothiazine core can enhance the power conversion efficiency (PCE) of the solar cell. chemrxiv.org Conversely, the absence of methoxy groups has been shown in some cases to lead to a higher open-circuit voltage (Voc). chemrxiv.org

The butterfly shape of the phenothiazine molecule and the presence of electron-rich sulfur and nitrogen atoms contribute to its effectiveness as a donor material in bulk heterojunction (BHJ) solar cells. nih.gov The structural modifications of phenothiazine derivatives allow for the tuning of their energy levels to better align with those of the acceptor materials, facilitating efficient charge separation and transport. mdpi.com

Table 2: Photovoltaic Performance of selected Phenothiazine-based Hole Transporting Materials in Perovskite Solar Cells

| Phenothiazine HTM | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |

| AZO-I | 12.6 | 1.00 | 20.1 | 0.66 |

| AZO-II | 14.0 | 0.95 | 21.6 | 0.71 |

| AZO-IV | 11.62 | - | - | - |

This table is a compilation of data from various studies on different phenothiazine-based HTMs and is intended to be representative. acs.orgacs.org

The reversible redox chemistry of phenothiazine makes its derivatives suitable for applications in charge storage and data storage technologies. nih.gov Phenothiazine-based redox-active polymers are being explored as electrode materials in organic batteries. nih.gov These polymers can undergo stable and reversible oxidation and reduction processes, allowing for the storage and release of charge. researchgate.net

The mechanism of charge storage in these materials involves the oxidation of the phenothiazine unit to a stable radical cation. researchgate.net The stability of this radical cation is crucial for the cycling performance of the battery. researchgate.net By incorporating phenothiazine moieties into a polymer backbone, their solubility in the electrolyte can be reduced, leading to improved battery longevity. acs.org

Table 3: Electrochemical Properties of a Phenothiazine-based Redox Polymer for Energy Storage

| Property | Value |